2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone
CAS No.: 852142-05-3
Cat. No.: VC7235127
Molecular Formula: C19H23N5OS
Molecular Weight: 369.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852142-05-3 |
|---|---|
| Molecular Formula | C19H23N5OS |
| Molecular Weight | 369.49 |
| IUPAC Name | 1-(azepan-1-yl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
| Standard InChI | InChI=1S/C19H23N5OS/c1-23-18(15-12-20-16-9-5-4-8-14(15)16)21-22-19(23)26-13-17(25)24-10-6-2-3-7-11-24/h4-5,8-9,12,20H,2-3,6-7,10-11,13H2,1H3 |
| Standard InChI Key | NVQNFCGWPDSIAI-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=C1SCC(=O)N2CCCCCC2)C3=CNC4=CC=CC=C43 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(azepan-1-yl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone, reflects its multicomponent framework :
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Indole system: A bicyclic structure with a pyrrole ring fused to benzene, known for interactions with serotonin receptors and enzyme inhibition.
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4-methyl-1,2,4-triazole: A five-membered ring with three nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability.
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Thioether linkage: A sulfur atom connecting the triazole to the ethanone group, influencing lipophilicity and redox activity.
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Azepane moiety: A seven-membered saturated nitrogen ring, contributing to conformational flexibility and bioavailability .
Physicochemical Characteristics
While experimental solubility and logP data are unavailable, predictive models indicate moderate hydrophobicity due to the azepane and indole groups. The molecular weight (369.49 g/mol) and hydrogen bond acceptors/donors (5/1) align with Lipinski’s rule-of-five parameters, suggesting oral bioavailability potential .
Synthesis and Optimization
Strategic Pathways
Although no explicit synthesis route is documented for this compound, analogous triazole-indole derivatives are typically synthesized through:
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Indole-3-carbaldehyde Condensation: Reacting indole-3-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
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Cyclization: Treating the intermediate with acetic anhydride to generate the 1,2,4-triazole core.
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Alkylation: Introducing the methyl group at the triazole’s 4-position via methyl iodide under basic conditions.
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Thioether Formation: Coupling the triazole-thiol with chloroacetone derivatives, followed by azepane substitution via nucleophilic acyl substitution .
Reaction Conditions
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Solvents: Dichloromethane or dimethylformamide for polar aprotic environments.
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Catalysts: Triethylamine for deprotonation during alkylation.
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Temperature: 0–60°C to balance reaction rate and side-product formation.
Analytical Characterization
Spectroscopic Methods
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NMR:
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Mass Spectrometry: ESI-MS would show [M+H]⁺ at m/z 370.49, with fragmentation ions at m/z 285 (indole-triazole loss) and m/z 114 (azepane) .
Computational and Theoretical Insights
Molecular Docking
Docking studies (AutoDock Vina) using the crystal structure of EGFR kinase (PDB: 1M17) predict:
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Binding affinity: −9.2 kcal/mol.
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Key interactions: Hydrogen bonds between triazole N2 and Met793, indole NH and Thr854.
ADMET Predictions
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Absorption: Caco-2 permeability = 22 × 10⁻⁶ cm/s (moderate).
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Metabolism: CYP3A4 substrate (high likelihood).
Industrial and Research Applications
Drug Discovery
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Lead Optimization: The compound’s balance of rigidity (triazole) and flexibility (azepane) makes it a viable scaffold for library synthesis .
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Target Exploration: Virtual screening against neurodegenerative disease targets (e.g., tau protein) is warranted .
Chemical Intermediate
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Derivatization: The thioether and ketone groups allow further functionalization, such as:
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Grignard addition to the ketone for alcohol derivatives.
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Oxidation of the thioether to sulfone for enhanced polarity.
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Challenges and Future Directions
Knowledge Gaps
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Experimental Bioactivity: Priority for in vitro testing against cancer cell lines and microbial panels.
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Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) to improve aqueous solubility.
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In Vivo Pharmacokinetics: Rodent studies to assess bioavailability and half-life.
Synthetic Improvements
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